

N-Boc-5-bromoanthranilic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-5-Bromoanthranilic acid**

Cat. No.: **B1300229**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of **N-Boc-5-bromoanthranilic acid**, a key intermediate in organic synthesis and drug discovery. The strategic placement of the bromine atom and the versatile Boc-protecting group make this molecule a valuable building block for the creation of complex heterocyclic scaffolds and novel therapeutic agents.

Core Chemical Properties

N-Boc-5-bromoanthranilic acid, also known as 2-(tert-butoxycarbonylamino)-5-bromobenzoic acid, is a derivative of anthranilic acid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality enhances its utility in multi-step syntheses by preventing unwanted side reactions. While specific experimental data for **N-Boc-5-bromoanthranilic acid** is not extensively published, its properties can be inferred from its constituent parts: 5-bromoanthranilic acid and the N-Boc protecting group.

Physical and Chemical Data

The following tables summarize the known physical and chemical properties of the parent compound, 5-bromoanthranilic acid, and provide expected values for **N-Boc-5-bromoanthranilic acid** based on related structures.

Table 1: Physical Properties of 5-Bromoanthranilic Acid

Property	Value	Reference
Molecular Formula	C ₇ H ₆ BrNO ₂	[1][2]
Molecular Weight	216.03 g/mol	[1][2]
Melting Point	218-219 °C	[1]
Appearance	Crystals	[1]
Solubility	Very slightly soluble in water; moderately soluble in alcohol, ether, chloroform, benzene, acetic acid; freely soluble in acetone.	[1]

Table 2: Predicted and Analogous Data for **N-Boc-5-bromoanthranilic Acid**

Property	Predicted/Analogous Value	Notes
Molecular Formula	C ₁₂ H ₁₄ BrNO ₄	-
Molecular Weight	316.15 g/mol	-
Melting Point	Expected to be lower than the parent amine due to the bulky Boc group. For comparison, N-Boc-glycine has a melting point of 86-89 °C.[3]	This is an estimation.
Solubility	Expected to have increased solubility in non-polar organic solvents compared to the parent amine.	The Boc group increases lipophilicity.

Synthesis and Experimental Protocols

The synthesis of **N-Boc-5-bromoanthranilic acid** is typically achieved in a two-step process from anthranilic acid. The first step involves the regioselective bromination of anthranilic acid to

yield 5-bromoanthranilic acid. The second step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol 1: Synthesis of 5-Bromoanthranilic Acid

This protocol is based on the established method of bromination of anthranilic acid.[\[4\]](#)

Materials:

- Anthranilic acid
- Glacial acetic acid
- Bromine
- Benzene
- Concentrated hydrochloric acid
- Water

Procedure:

- Dissolve anthranilic acid in glacial acetic acid and cool the solution to below 15 °C.
- Slowly add a solution of bromine in glacial acetic acid dropwise with stirring. Continue the addition until a persistent reddish-brown color is observed.
- A thick white precipitate of the hydrobromide salts of mono- and di-bromo anthranilic acids will form.
- Filter the product and wash with benzene.
- To isolate the monobrominated product, boil the crude product with water containing concentrated hydrochloric acid and filter while hot.
- Extract the insoluble residue with boiling water twice more.

- Cool the combined filtrates to precipitate 5-bromoanthranilic acid as white, glistening crystals.
- Filter the crystals, wash with cold water, and dry.

Experimental Protocol 2: N-Boc Protection of 5-Bromoanthranilic Acid

This is a general and robust procedure for the N-tert-butoxycarbonylation of amino acids.

Materials:

- 5-Bromoanthranilic acid
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (or other suitable base like triethylamine)
- Dioxane (or other suitable solvent like THF or tert-butanol)
- Water
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Hydrochloric acid (1M)

Procedure:

- Dissolve 5-bromoanthranilic acid in a mixture of dioxane and 1M sodium hydroxide solution at 0 °C (ice bath).
- To this stirred solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise over 30 minutes.

- Allow the reaction mixture to warm to room temperature and stir overnight.
- Remove the dioxane under reduced pressure.
- Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
- Cool the aqueous layer to 0 °C and acidify with 1M hydrochloric acid to a pH of 2-3.
- A white precipitate of **N-Boc-5-bromoanthranilic acid** should form.
- Extract the product into ethyl acetate (3 x 50 mL).
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield the crude product.
- The product can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Applications

The chemical reactivity of **N-Boc-5-bromoanthranilic acid** is dictated by the three main functional groups: the carboxylic acid, the N-Boc protected amine, and the aryl bromide.

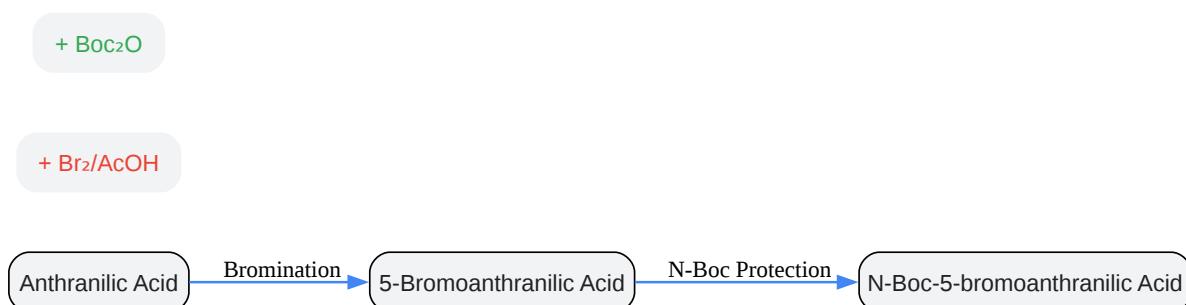
- Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amide bond formation, and reduction. This allows for the coupling of **N-Boc-5-bromoanthranilic acid** with various amines, alcohols, and other nucleophiles, making it a valuable building block in peptide synthesis and the construction of more complex molecules.
- N-Boc Protected Amine: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.^[5] It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane, to reveal the free amine.^[5] This orthogonality makes it an excellent choice for protecting the amino group during modifications at other parts of the molecule.
- Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents at

the 5-position of the anthranilic acid scaffold, enabling the synthesis of diverse compound libraries for drug discovery.

The combination of these reactive sites makes **N-Boc-5-bromoanthranilic acid** a key intermediate in the synthesis of various heterocyclic compounds, including quinazolinones, benzodiazepines, and other structures of medicinal interest.^[4]

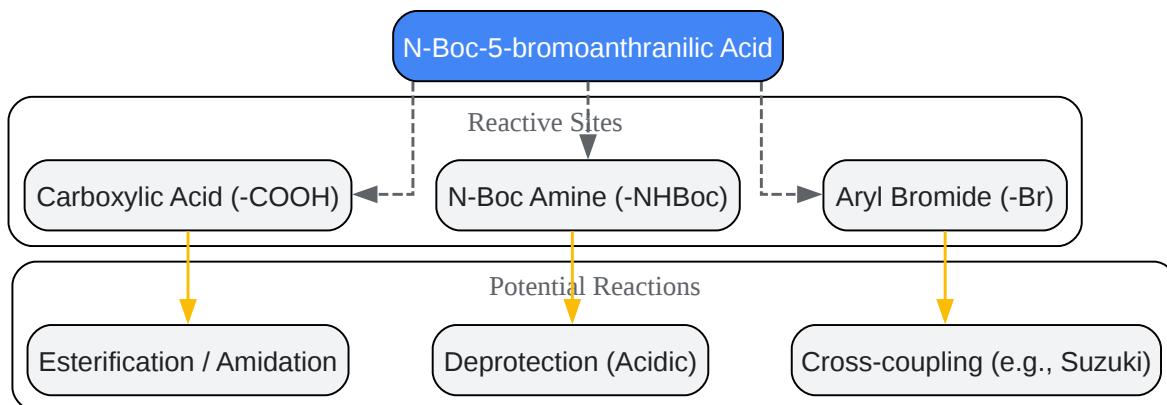
Visualizing the Synthetic Pathway and Logic

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and the logical relationships of the functional groups in **N-Boc-5-bromoanthranilic acid**.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **N-Boc-5-bromoanthranilic acid**.



[Click to download full resolution via product page](#)

Caption: Reactivity map of **N-Boc-5-bromoanthranilic acid**.

Spectroscopic Data (Analogous Compounds)

While specific spectra for **N-Boc-5-bromoanthranilic acid** are not readily available in the public domain, data from structurally similar compounds can provide valuable insights for characterization.

¹H NMR: For a similar compound, N-Boc-5-hydroxyanthranilic acid, characteristic proton signals would be expected in the aromatic region (around 7-8 ppm), a singlet for the Boc group protons at approximately 1.5 ppm, and a broad singlet for the NH proton.^[6] The bromine atom in **N-Boc-5-bromoanthranilic acid** would influence the chemical shifts and coupling patterns of the aromatic protons.

IR Spectroscopy: The IR spectrum of **N-Boc-5-bromoanthranilic acid** is expected to show characteristic absorption bands for the N-H stretch (around 3300-3400 cm^{-1}), the C=O stretch of the carbamate (around 1700-1720 cm^{-1}), and the C=O stretch of the carboxylic acid (around 1680-1700 cm^{-1}). The O-H stretch of the carboxylic acid would be a broad band in the region of 2500-3300 cm^{-1} . For comparison, the IR spectrum of N-Boc-glycine shows similar characteristic peaks.^[7]

Conclusion

N-Boc-5-bromoanthranilic acid is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactive sites allow for a wide range of chemical transformations in a controlled manner. This guide provides a foundational understanding of its properties, synthesis, and reactivity, which can aid researchers and scientists in the design and execution of novel synthetic strategies for the development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromoanthranilic Acid [drugfuture.com]
- 2. GSRS [precision.fda.gov]
- 3. rvrlabs.com [rvrlabs.com]
- 4. rjpbc.com [rjpbc.com]
- 5. researchgate.net [researchgate.net]
- 6. ANTHRANILIC ACID, N-BOC-5-HYDROXY (244765-00-2) 1H NMR [m.chemicalbook.com]
- 7. BOC-Glycine(4530-20-5) IR Spectrum [m.chemicalbook.com]
- To cite this document: BenchChem. [N-Boc-5-bromoanthranilic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1300229#n-boc-5-bromoanthranilic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com